N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2. The sulfanyl (-S-) linker connects the triazole moiety to the acetamide group, which is further substituted with a 3-methylphenyl ring. This structure is designed to optimize interactions with biological targets, leveraging the pyridine ring’s hydrogen-bonding capacity and the allyl group’s hydrophobic character .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-3-11-24-18(16-9-4-5-10-20-16)22-23-19(24)26-13-17(25)21-15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMGJLQKQLBAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound exhibits diverse biological activities, making it a significant subject of investigation in medicinal chemistry. The unique structural features of this compound, including its triazole and pyridine rings, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure is characterized by:
- Triazole ring : Known for its ability to coordinate with metal ions.
- Pyridine moiety : Enhances the chemical reactivity and biological interactions.
- Sulfanyl group : Potentially influences the compound's interaction with biological targets.
Structural Features Table
| Component | Description |
|---|---|
| Triazole Ring | Participates in coordination with metal ions |
| Pyridine Ring | Enhances chemical reactivity |
| Sulfanyl Group | Influences biological interactions |
Antimicrobial Efficacy
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing efficacy that suggests its potential as an antimicrobial agent. The mechanism of action may involve binding to specific enzymes or receptors in biological systems, modulating their activity.
Case Studies
- Antibacterial Activity :
- Antifungal Activity :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring's capacity to coordinate with metal ions allows it to bind effectively to enzyme active sites.
- Receptor Modulation : The structural features enable it to influence metabolic pathways by interacting with specific receptors.
Synthetic Routes
The synthesis of this compound typically involves multiple synthetic steps that vary based on the availability of starting materials and desired purity levels.
Medicinal Chemistry Applications
This compound has several applications in medicinal chemistry due to its diverse biological activities:
- Antimicrobial Agent : Investigated for its potential use in treating bacterial and fungal infections.
- Pharmacological Research : Its unique structure makes it a candidate for further research into various therapeutic areas.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by three key regions:
Position 5: The pyridin-2-yl group distinguishes it from analogs with pyridin-3-yl () or pyridin-4-yl () groups, which alter steric and electronic interactions with target proteins .
Acetamide Substituents :
- The 3-methylphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in compounds like N-(2-nitrophenyl)-... () or N-(3-chlorophenyl)-... (). Such modifications impact electronic density and binding affinity .
Linker Flexibility :
- The sulfanyl bridge is conserved across analogs (e.g., ), but substituent bulkiness (e.g., allyl vs. ethyl) affects conformational flexibility and target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
